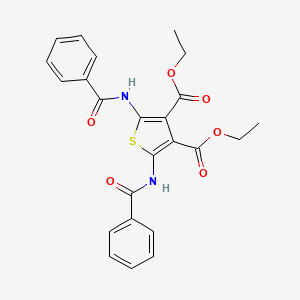
1-(3,5-dimethyl-1-piperidinyl)-3-(2-fluorophenoxy)-2-propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-dimethyl-1-piperidinyl)-3-(2-fluorophenoxy)-2-propanol hydrochloride, also known as L755,507, is a selective beta3-adrenergic receptor agonist. It has been widely used in scientific research to study the physiological and biochemical effects of beta3-adrenergic receptor activation.
Mécanisme D'action
1-(3,5-dimethyl-1-piperidinyl)-3-(2-fluorophenoxy)-2-propanol hydrochloride selectively activates the beta3-adrenergic receptor, which is primarily expressed in adipose tissue. Activation of this receptor leads to the activation of adenylate cyclase and the production of cyclic AMP (cAMP). Increased levels of cAMP activate protein kinase A (PKA), which leads to the phosphorylation of various proteins involved in lipolysis, thermogenesis, and glucose uptake.
Biochemical and Physiological Effects:
This compound has been shown to increase lipolysis and thermogenesis in adipose tissue, which leads to the breakdown of stored fat and the production of heat. It has also been shown to increase glucose uptake in adipose tissue and skeletal muscle, which improves insulin sensitivity and glucose homeostasis. In animal models, this compound has been shown to reduce body weight and improve metabolic parameters such as blood glucose, insulin, and lipid levels.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3,5-dimethyl-1-piperidinyl)-3-(2-fluorophenoxy)-2-propanol hydrochloride in lab experiments is its selectivity for the beta3-adrenergic receptor, which allows for specific activation of this receptor without affecting other adrenergic receptors. Another advantage is its well-established synthesis method and purity optimization, which ensures consistent and reliable results. However, one limitation is the potential for off-target effects, as beta3-adrenergic receptors are also expressed in other tissues such as the heart and bladder. Another limitation is the need for specialized equipment and expertise to perform experiments involving this compound.
Orientations Futures
There are several future directions for the study of 1-(3,5-dimethyl-1-piperidinyl)-3-(2-fluorophenoxy)-2-propanol hydrochloride. One direction is the investigation of its potential use in the treatment of obesity, diabetes, and other metabolic disorders. Another direction is the study of its effects on other tissues that express beta3-adrenergic receptors, such as the heart and bladder. Additionally, the development of more selective and potent beta3-adrenergic receptor agonists could lead to improved therapeutic options for metabolic disorders.
Méthodes De Synthèse
1-(3,5-dimethyl-1-piperidinyl)-3-(2-fluorophenoxy)-2-propanol hydrochloride is synthesized by the reaction of 2-fluorophenol with 3,5-dimethylpiperidine in the presence of sodium hydride. The resulting product is then reacted with 2-propanol to form this compound. The synthesis process has been described in detail in scientific literature, and the purity and yield of the product have been optimized through various methods.
Applications De Recherche Scientifique
1-(3,5-dimethyl-1-piperidinyl)-3-(2-fluorophenoxy)-2-propanol hydrochloride has been widely used in scientific research to study the physiological and biochemical effects of beta3-adrenergic receptor activation. It has been shown to increase lipolysis, thermogenesis, and glucose uptake in adipose tissue, as well as improve insulin sensitivity and glucose homeostasis in animal models. This compound has also been investigated for its potential use in the treatment of obesity, diabetes, and other metabolic disorders.
Propriétés
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-3-(2-fluorophenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FNO2.ClH/c1-12-7-13(2)9-18(8-12)10-14(19)11-20-16-6-4-3-5-15(16)17;/h3-6,12-14,19H,7-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUZZEGAGXZXRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(COC2=CC=CC=C2F)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({2-[(4-methylbenzyl)amino]ethyl}amino)propan-2-ol dihydrochloride](/img/structure/B6056654.png)

![7-(2-fluorobenzyl)-2-[(6-methyl-2-pyridinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6056674.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-3-{1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6056686.png)

![methyl 3-({3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B6056703.png)
![4-({[3-(3,4-dimethylbenzoyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B6056709.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-methyl-N-(3-pyridinylmethyl)-3-furamide](/img/structure/B6056714.png)

![1-(2,2-dimethylpropyl)-3-hydroxy-3-{[isopropyl(methyl)amino]methyl}-2-piperidinone](/img/structure/B6056727.png)
![5-oxo-5-{[3-(propoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}pentanoic acid](/img/structure/B6056730.png)
![(5S)-5-[(benzyl{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B6056737.png)
![1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-methylpiperidine](/img/structure/B6056745.png)
